molecular formula C22H19FN6O3S B2497691 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 852154-03-1

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No. B2497691
CAS RN: 852154-03-1
M. Wt: 466.49
InChI Key: JKQHHJJEAMDPRD-UHFFFAOYSA-N
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Description

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H19FN6O3S and its molecular weight is 466.49. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The crystal structures of related compounds have provided insight into their conformation and intramolecular interactions. For instance, studies have detailed the folded conformation about the methylene C atom of the thioacetamide bridge in similar compounds, illustrating how the pyrimidine ring is inclined to the benzene ring, stabilized by an intramolecular N—H⋯N hydrogen bond (Subasri et al., 2016).

Antimicrobial Activity

Research into pyrimidine-triazole derivatives has demonstrated their potential antimicrobial activity. A study on novel derivatives highlighted their synthesis and investigation against selected bacterial and fungal strains, indicating significant antimicrobial properties (Majithiya & Bheshdadia, 2022).

Molecular Docking and Drug Design

Another aspect of research focuses on the molecular structure, NBO analysis, and drug likeness properties of related compounds. For example, a novel anti COVID-19 molecule was synthesized and characterized, where its antiviral potency was investigated through docking against SARS-CoV-2 protein, showing promising results (Mary et al., 2020).

Radiochemical Synthesis for Imaging

In radiochemistry, compounds within this chemical family have been synthesized for imaging purposes. For example, the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlights the utility of such compounds in diagnostic imaging (Dollé et al., 2008).

Antitumor Activities

The synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, derived from related structures, as potential antitumor agents, have been documented. Some of these compounds exhibited potent anticancer activity, suggesting their usefulness in developing new anticancer therapies (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O3S/c1-13-3-2-4-15(9-13)24-20(31)12-33-22-28-27-18(10-16-11-19(30)26-21(32)25-16)29(22)17-7-5-14(23)6-8-17/h2-9,11H,10,12H2,1H3,(H,24,31)(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQHHJJEAMDPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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